molecular formula C7H5BrF2Zn B1588186 2,5-Difluorobenzylzinc bromide CAS No. 307496-32-8

2,5-Difluorobenzylzinc bromide

Cat. No. B1588186
M. Wt: 272.4 g/mol
InChI Key: KZDGYLNACDHULV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluorobenzylzinc bromide is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used for the synthesis of a variety of organic compounds.

Scientific Research Applications

2,5-Difluorobenzylzinc bromide is a chemical compound that has been explored in various scientific research contexts due to its unique properties. While the direct studies specifically mentioning "2,5-Difluorobenzylzinc bromide" were not found, the research involving similar compounds provides valuable insights into the potential applications and methodologies that might be applicable to 2,5-Difluorobenzylzinc bromide as well.

Fluorinated Organozinc Reagents in Synthesis

Reactions of difluorocarbene with benzyl and alkylzinc halides, including those similar to 2,5-Difluorobenzylzinc bromide, have been described, leading to fluorinated organozinc species. These α-difluorinated organozinc reagents are reasonably stable in solution and can be quenched with external electrophiles, affording compounds containing the CF2 fragment. This method highlights the utility of fluorinated organozinc reagents in synthetic chemistry for introducing fluorinated groups into organic molecules, which is crucial for pharmaceuticals and agrochemicals due to the unique properties imparted by fluorine atoms (Levin et al., 2013).

Applications in Polymer Science

In the context of polymer science, the use of benzylzinc compounds in the preparation of polymers with controlled molecular architecture has been explored. A novel convergent growth approach to dendritic macromolecules based on dendritic fragments has been described. In this methodology, benzylic bromide, akin to 2,5-Difluorobenzylzinc bromide, is utilized for the stepwise construction of dendritic structures, demonstrating the compound's potential application in creating complex polymer architectures with precise control over molecular size and functionality (Hawker & Fréchet, 1990).

properties

IUPAC Name

bromozinc(1+);1,4-difluoro-2-methanidylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2.BrH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDGYLNACDHULV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=CC(=C1)F)F.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluorobenzylzinc bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Difluorobenzylzinc bromide
Reactant of Route 2
Reactant of Route 2
2,5-Difluorobenzylzinc bromide
Reactant of Route 3
2,5-Difluorobenzylzinc bromide
Reactant of Route 4
2,5-Difluorobenzylzinc bromide
Reactant of Route 5
2,5-Difluorobenzylzinc bromide
Reactant of Route 6
Reactant of Route 6
2,5-Difluorobenzylzinc bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.